molecular formula C9H5Cl2F2NO B1410905 2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile CAS No. 1803717-91-0

2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile

Cat. No.: B1410905
CAS No.: 1803717-91-0
M. Wt: 252.04 g/mol
InChI Key: RZCVLDCWOFECHK-UHFFFAOYSA-N
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Description

It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.08 g/mol. This compound is widely used in various fields, including medical and agricultural applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile typically involves the reaction of 2,5-dichloro-4-(difluoromethoxy)benzaldehyde with a suitable nitrile source under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other critical parameters .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The nitrile group can be reduced to form primary amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include primary amines and other reduced derivatives.

Scientific Research Applications

2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals, particularly herbicides, due to its ability to inhibit specific plant enzymes.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. In agricultural applications, it acts as a herbicide by inhibiting the activity of certain plant enzymes, leading to the disruption of essential metabolic pathways and ultimately causing plant death. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloro-4-(difluoromethoxy)benzaldehyde: A precursor in the synthesis of 2,5-Dichloro-4-(difluoromethoxy)phenylacetonitrile.

    2,5-Dichloro-4-(difluoromethoxy)phenylmethanol: Another derivative with similar structural features.

    Diflufenican: A related herbicide with similar chemical properties

Uniqueness

This compound is unique due to its specific combination of chlorine and difluoromethoxy substituents, which confer distinct chemical and biological properties. Its ability to act as a potent herbicide while being relatively selective in its action makes it valuable in agricultural applications.

Properties

IUPAC Name

2-[2,5-dichloro-4-(difluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2F2NO/c10-6-4-8(15-9(12)13)7(11)3-5(6)1-2-14/h3-4,9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCVLDCWOFECHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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